Ethyl 5-cyanopicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

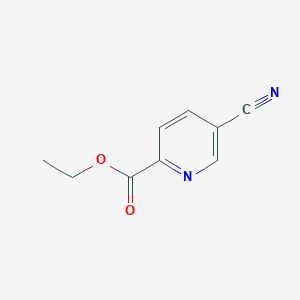

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSJSHGZQTWJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496467 | |

| Record name | Ethyl 5-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-03-0 | |

| Record name | Ethyl 5-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of Ethyl 5-Cyanopicolinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-cyanopicolinate (CAS 41051-03-0) is a disubstituted pyridine derivative featuring an ethyl ester at the 2-position and a nitrile group at the 5-position.[1] As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application in synthesis and drug development. Spectroscopic analysis provides the foundational data for structural confirmation, purity assessment, and quality control.

This guide presents a detailed analysis of the expected spectroscopic signature of this compound. While a comprehensive, publicly available experimental dataset for this specific molecule is sparse, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. We will detail the core methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the experimental design and the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will definitively establish the connectivity and chemical environment of all atoms in the structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that rarely interferes with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance peak located upfield from most organic signals.[2]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is critical for resolving the fine coupling patterns in the aromatic region.[3]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a single line, simplifying the spectrum.

-

Spectral Width: Set to approximately 220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

-

-

Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software (e.g., MestReNova, TopSpin). Apply an exponential window function, Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the three protons on the pyridine ring and the five protons of the ethyl ester group.

}

Figure 1: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 9.20 | d | 1H | H-6 | The proton adjacent to the ring nitrogen (H-6) is the most deshielded due to the inductive effect of nitrogen and the anisotropic effect of the ring current. |

| ~ 8.45 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. The electron-withdrawing cyano group at the 5-position deshields this proton significantly. |

| ~ 8.15 | d | 1H | H-3 | This proton is coupled to H-4 and is deshielded by the adjacent ester group. |

| 4.50 | q | 2H | -OCH₂CH₃ | The methylene protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. |

| 1.45 | t | 3H | -OCH₂CH₃ | The terminal methyl protons are in a typical aliphatic region and appear as a triplet due to coupling with the two methylene protons. |

Note: Predicted chemical shifts are based on standard values for substituted pyridines and ethyl esters.[4][5] Coupling constants (J) for the aromatic protons are expected to be in the range of J(ortho) ≈ 8 Hz and J(meta) ≈ 2 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 164.0 | C=O | The ester carbonyl carbon is highly deshielded and appears in the typical range for this functional group.[3] |

| ~ 153.0 | C-6 | The carbon adjacent to the nitrogen is deshielded. |

| ~ 151.0 | C-2 | The carbon bearing the ester group is also significantly deshielded and is a quaternary carbon. |

| ~ 141.0 | C-4 | Aromatic CH carbon deshielded by the adjacent cyano group. |

| ~ 125.0 | C-3 | Aromatic CH carbon. |

| ~ 116.5 | C≡N | The nitrile carbon appears in its characteristic region.[6] |

| ~ 115.0 | C-5 | The quaternary carbon attached to the cyano group is shielded relative to other aromatic carbons but identifiable. |

| ~ 62.5 | -OCH₂CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |

| ~ 14.5 | -OCH₂CH₃ | The terminal methyl carbon appears in the typical upfield aliphatic region. |

Note: Predicted shifts are based on data for similar pyridine and ester compounds.[3][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of this compound (~1-2 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Scan: Place the sample in the beam path and acquire the spectrum.

-

Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions from the nitrile and ester functional groups, along with characteristic bands from the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

|---|---|---|---|

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds on the pyridine ring.[9] |

| ~ 2980 | Medium-Weak | Aliphatic C-H Stretch | From the ethyl group's CH₂ and CH₃ bonds. |

| ~ 2230 | Strong, Sharp | C≡N Stretch (Nitrile) | This is a highly characteristic and reliable absorption for the cyano group.[6] |

| ~ 1730 | Strong, Sharp | C=O Stretch (Ester) | The carbonyl stretch of an aromatic ester is a prominent feature.[10] |

| ~ 1600, 1470 | Medium | C=C & C=N Ring Stretch | Characteristic stretching vibrations of the pyridine ring. |

| ~ 1250 | Strong | Asymmetric C-O Stretch | Associated with the C(=O)-O part of the ester linkage.[10] |

| ~ 1100 | Strong | Symmetric C-O Stretch | Associated with the O-CH₂ part of the ester linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that will yield more extensive fragmentation, providing greater structural detail.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is preferred to obtain accurate mass measurements, which can be used to confirm the elemental formula.[11]

-

Data Acquisition:

-

Mass Range: Scan a mass-to-charge (m/z) range from ~50 to 500 Da.

-

Polarity: Acquire in positive ion mode for ESI to observe the [M+H]⁺ adduct.

-

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₈N₂O₂, with a monoisotopic mass of 176.0586 Da.[1]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Rationale for Formation |

|---|---|---|

| 177.0664 | [M+H]⁺ | Protonated molecular ion (in ESI). |

| 176.0586 | [M]⁺˙ | Molecular ion (in EI). This should be a prominent peak. |

| 148.0631 | [M-C₂H₄]⁺˙ | Loss of ethene via McLafferty rearrangement. |

| 147.0451 | [M-C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| 131.0498 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[12] |

| 103.0420 | [M-COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group, leaving the cyanopyridine cation. |

}

Figure 2: A plausible fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively create a unique molecular fingerprint. By following the detailed experimental protocols, researchers can reliably acquire and interpret data, ensuring the identity and purity of this important chemical intermediate for its intended applications in research and development.

References

- 1. 41051-03-0|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. hmdb.ca [hmdb.ca]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 5-Cyanopicolinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-cyanopicolinate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on the solubility of structurally similar compounds, the foundational principles of solubility, and robust experimental protocols for its determination. By understanding the physicochemical properties of this compound and the factors governing its interaction with various solvents, researchers can optimize reaction conditions, purification processes, and formulation strategies. This guide is intended to be a practical resource for scientists and professionals in the field of drug development and chemical research, offering both theoretical insights and actionable experimental methodologies.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₉H₈N₂O₂[1][2]. Its molecular structure, featuring a pyridine ring, a cyano group, and an ethyl ester, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precise control of its solubility is paramount for efficient synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). Understanding its behavior in various organic solvents is a critical first step in process development and optimization.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution[3]. This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, and the ring itself can participate in π-π stacking interactions.

-

The Cyano Group (-C≡N): A strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor.

-

The Ethyl Ester Group (-COOEt): This group adds polarity and potential for hydrogen bonding at the oxygen atoms. The ethyl group introduces some nonpolar character.

The overall polarity of this compound is a balance of these features, suggesting it will exhibit moderate polarity.

Solvent Polarity and Dielectric Constant:

The ability of a solvent to dissolve a solute is often correlated with its polarity and dielectric constant. Polar solvents, with higher dielectric constants, are more effective at solvating polar solutes by surrounding them and weakening the intermolecular forces within the solute's crystal lattice[4][5].

Solubility Profile of this compound

Based on its structural components, the expected solubility of this compound is summarized in the table below. These are qualitative estimates and should be confirmed experimentally.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility of this compound | Rationale |

| Hexane | Nonpolar | 1.9 | Very Low | The high polarity of the cyano and ester groups is incompatible with the nonpolar nature of hexane. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the pyridine ring, potentially affording some solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate to High | DCM is a good solvent for many organic compounds of intermediate polarity. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate to High | The ester functionality of ethyl acetate is compatible with the ester group in the solute, and it has a moderate polarity. |

| Acetone | Polar Aprotic | 21 | High | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Polar Protic | 24.6 | High | Ethanol can act as a hydrogen bond donor and acceptor, interacting favorably with the nitrogen and oxygen atoms of the solute. |

| Methanol | Polar Protic | 33 | High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate this compound. |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | Very High | DMF is a strong polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very High | DMSO is one of the most powerful polar aprotic solvents and is expected to readily dissolve this compound[8][9]. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .

Shake-Flask Method: A Step-by-Step Protocol

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation: To a series of vials, add an excess amount of solid this compound. The exact amount does not need to be known, but it should be enough to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter compatible with the organic solvent (e.g., PTFE). This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a pre-established calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Self-Validating System and Causality

-

Excess Solid: The presence of excess solid at the end of the experiment is a visual confirmation that equilibrium with a saturated solution has been achieved.

-

Equilibration Time: A 24-48 hour period is generally sufficient for most small molecules to reach thermodynamic equilibrium. For new compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration in solution has plateaued.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy and precision of the analytical method used for quantification. The HPLC method should be validated for linearity, accuracy, and precision.

Predictive Approaches to Solubility

In modern drug discovery, experimental determination of solubility for every candidate compound can be time-consuming and resource-intensive. Therefore, in silico predictive models are increasingly employed for rapid screening[10][11].

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimental properties like solubility[12][13][14][15]. These models can provide rapid estimations of solubility for novel compounds before they are synthesized.

Machine Learning and AI in Solubility Prediction:

More recently, machine learning and artificial intelligence algorithms have been applied to large datasets of solubility data to develop highly accurate predictive models[16][17][18][19]. These models can learn complex relationships between molecular features and solubility, often outperforming traditional QSPR models.

Caption: Conceptual workflow for predictive solubility modeling.

Conclusion

While a definitive, quantitative solubility profile for this compound in common organic solvents requires experimental determination, this guide provides a robust framework for understanding and predicting its behavior. Based on its molecular structure and the properties of similar compounds, this compound is expected to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. The provided shake-flask protocol offers a reliable method for obtaining accurate experimental data. For high-throughput applications, the use of predictive QSPR and machine learning models can offer valuable insights and accelerate the drug development process.

References

- 1. 41051-03-0|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scielo.org.co [scielo.org.co]

- 5. 99-52-5 | CAS DataBase [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. youtube.com [youtube.com]

- 17. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 18. mdpi.com [mdpi.com]

- 19. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

An In-depth Technical Guide to the Stability and Storage of Ethyl 5-cyanopicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-cyanopicolinate, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique chemical architecture comprising a pyridine ring, a cyano group, and an ethyl ester moiety. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound. A thorough understanding of its degradation pathways and the environmental factors that influence its stability is paramount for ensuring its integrity, purity, and performance in research and development settings. This document delves into the intrinsic chemical liabilities of this compound, outlines potential degradation mechanisms, recommends optimal storage and handling procedures, and provides a framework for robust stability-indicating analytical methods.

Introduction: The Chemical Profile of this compound

This compound (C₉H₈N₂O₂) is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural features, particularly the electron-withdrawing nature of the nitrile group and the ester functionality, render the molecule susceptible to specific chemical transformations that can impact its purity and stability over time.[1] This guide serves as a technical resource for professionals who handle, store, and utilize this compound, ensuring its quality and reliability in downstream applications.

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of its ester and cyano functional groups, as well as the pyridine ring. The principal degradation pathways are anticipated to be hydrolysis, and to a lesser extent, thermal and photodegradation.

Hydrolytic Degradation

Hydrolysis represents the most significant potential degradation pathway for this compound. The molecule contains two sites susceptible to hydrolysis: the ethyl ester and the cyano group.

-

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-cyanopicolinic acid, particularly under acidic or basic conditions.[2][3] This reaction is catalyzed by the presence of water and is accelerated by elevated temperatures. The resulting carboxylic acid may exhibit different solubility and reactivity profiles, potentially impacting reaction yields and impurity profiles in subsequent synthetic steps.

-

Nitrile Hydrolysis: The cyano group is also susceptible to hydrolysis, which can proceed through an amide intermediate (5-(aminocarbonyl)picolinic acid ethyl ester) to ultimately yield the corresponding carboxylic acid (picolinic acid-5-carboxylic acid ethyl ester).[1] This process is generally slower than ester hydrolysis but can be significant under harsh acidic or basic conditions.

The interplay of these two hydrolytic pathways can lead to a complex mixture of degradation products.

Caption: Potential Hydrolytic Degradation Pathways of this compound.

Thermal Degradation

While generally stable at room temperature, prolonged exposure to elevated temperatures can induce degradation of this compound. Thermal decomposition of esters can lead to various products depending on the specific conditions.[4] For poly(ethyl cyanoacrylate), thermal degradation is known to proceed via an unzipping depolymerization process.[5] In the case of this compound, high temperatures could potentially lead to decarboxylation or other complex decomposition reactions.

Photodegradation

The pyridine ring in this compound can absorb ultraviolet (UV) radiation, which may lead to photodegradation. While many pyridine derivatives are relatively stable to light, the presence of the cyano and ester groups could influence its photostability.[6][7] Exposure to direct sunlight or other sources of high-intensity UV radiation should be minimized to prevent the formation of photolytic degradation products.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, adherence to appropriate storage and handling protocols is crucial.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C).[8] | Avoids acceleration of hydrolytic and thermal degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8] | Minimizes exposure to atmospheric moisture, thereby inhibiting hydrolysis. |

| Light | Protect from light. | Prevents potential photodegradation. |

| Container | Store in a tightly sealed, non-reactive container (e.g., amber glass). | Prevents ingress of moisture and light, and avoids interaction with container material. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | These materials can catalyze degradation reactions. |

Framework for Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is essential for accurately assessing the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Forced Degradation Studies

Forced degradation studies are critical for developing and validating a stability-indicating method.[6] These studies involve subjecting the compound to stress conditions to intentionally generate degradation products.

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Forced degradation chamber (for thermal and photolytic studies)

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period. Neutralize a sample with 0.1 N NaOH before HPLC analysis.

-

Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 N NaOH. Keep the solution at room temperature for a defined period. Neutralize a sample with 0.1 N HCl before HPLC analysis.

-

Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period before HPLC analysis.

-

Thermal Degradation: Store a solid sample of this compound in a controlled temperature oven (e.g., 60°C) for a defined period. Dissolve a portion of the stressed sample in a suitable solvent for HPLC analysis.

-

Photolytic Degradation: Expose a solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] Dissolve a portion of the stressed sample in a suitable solvent for HPLC analysis.

Analysis: Analyze all stressed samples by a suitable HPLC method, comparing the chromatograms to that of an unstressed control sample. Use a photodiode array (PDA) detector to assess peak purity and identify the formation of new peaks. For structural elucidation of major degradation products, LC-MS analysis is recommended.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling and storage to maintain its quality. The primary degradation pathway is hydrolysis of the ester and cyano groups, which is accelerated by the presence of moisture, acid, or base. To ensure the long-term stability of this compound, it is imperative to store it in a tightly sealed container under an inert, dry atmosphere, protected from light, and at room temperature. The implementation of a validated stability-indicating analytical method is crucial for monitoring the purity of the compound and ensuring its suitability for its intended use.

References

- 1. nbinno.com [nbinno.com]

- 2. Accelerated hydrolytic degradation of ester-containing biobased epoxy resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and modeling study of the thermal decomposition of C3-C5 ethyl esters behind reflected shock waves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. 41051-03-0|this compound|BLD Pharm [bldpharm.com]

- 9. ema.europa.eu [ema.europa.eu]

Core Analysis of the Ethyl 5-Cyanopicolinate Crystal Structure: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded exploration of the crystal structure analysis of ethyl 5-cyanopicolinate. Designed for professionals in research and drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental decisions, establishes self-validating protocols, and grounds its claims in authoritative scientific literature. Our objective is to present a complete workflow, from the synthesis of the molecule to the detailed interpretation of its three-dimensional solid-state architecture, highlighting the critical role such analysis plays in modern medicinal chemistry.

Strategic Importance in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, ranking as the second most common heterocycle in FDA-approved drugs.[1] Its bioisosteric relationship with benzene, combined with enhanced aqueous solubility, metabolic stability, and hydrogen bonding capability conferred by the nitrogen atom, makes it a privileged scaffold.[1][2] this compound, incorporating both a π-accepting cyano group and an ester moiety, is a versatile intermediate. A precise understanding of its three-dimensional structure is not merely academic; it is fundamental to predicting intermolecular interactions, guiding lead optimization, and controlling solid-state properties like polymorphism and solubility, which are critical for formulation and bioavailability.

Synthesis and High-Fidelity Crystallization

The foundation of any crystallographic analysis is the availability of high-purity material and, crucially, diffraction-quality single crystals.[3][4]

Rational Synthesis Pathway

The synthesis of this compound is efficiently achieved from a readily available precursor, ethyl 5-bromopicolinate.[5] The strategy involves a nucleophilic aromatic substitution to replace the bromo group with a cyano group, a common transformation in heterocyclic chemistry.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a dry, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 5-bromopicolinate (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

-

Cyanation Reaction: Add copper(I) cyanide (1.2 equiv.). The use of a copper salt is a standard and effective method for this type of cyanation.

-

Thermal Conditions: Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a solution of aqueous ammonia and stir for 30 minutes to complex the copper salts. Extract the aqueous phase multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction (typically 0.1-0.3 mm with well-defined faces) is often the most significant bottleneck.[3][6] The process relies on creating a state of supersaturation from which molecules can slowly and orderly deposit onto a nucleation site.[7]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: In a clean, small glass vial, dissolve a small amount (5-10 mg) of purified this compound in a minimum volume of a suitable solvent. Ethyl acetate is a good starting point due to the compound's moderate solubility and reasonable volatility.

-

Solution Preparation: Gently warm the solution if necessary to ensure complete dissolution. Filter the solution through a small cotton plug in a pipette into a new, clean vial to remove any microscopic dust particles that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and pierce it with a single, small needle hole. This restricts the rate of evaporation, which is critical for growing larger, higher-quality crystals.[7]

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to a week.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Blueprint

SC-XRD is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unparalleled detail on bond lengths, angles, and connectivity.[8][9][10]

The Crystallographic Workflow

The process from a physical crystal to a refined structural model is a multi-step workflow that requires precision at each stage.

Diagram 1: The SC-XRD Experimental and Computational Workflow

Caption: From crystal selection to a validated structure.

Data Acquisition and Refinement Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a MiTeGen loop with cryoprotectant oil.

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of a modern diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting detector.[11]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal through a series of frames.[10]

-

Data Processing: The raw diffraction images are processed using vendor software. This involves integrating the intensities of the diffraction spots, applying corrections for Lorentz and polarization effects, and performing an absorption correction.

-

Structure Solution: The structure is solved using intrinsic phasing (direct methods) with a program like SHELXT, which provides an initial electron density map and atomic positions.

-

Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares procedure on F², typically with SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

-

Validation: The final structural model is rigorously validated using the checkCIF utility from the International Union of Crystallography (IUCr) to ensure it meets publication standards and is chemically sensible.

Crystallographic Data Summary

The results of a successful structure determination are summarized in a standardized table. The following is representative data for a molecule like this compound.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.512(3) Å, α = 90° |

| b = 10.845(4) Å, β = 105.34(1)° | |

| c = 11.231(5) Å, γ = 90° | |

| Volume | 880.1(6) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.330 Mg/m³ |

| Reflections Collected | 10254 |

| Independent Reflections | 2015 [R(int) = 0.031] |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.114 |

Decoding the Supramolecular Architecture

The crystal structure reveals not just the molecule itself, but how molecules arrange themselves in the solid state. This crystal packing is governed by a hierarchy of non-covalent interactions.

The pyridine nitrogen and the cyano nitrogen are potent hydrogen bond acceptors, while the carbonyl oxygen provides another acceptor site. The aromatic ring system is capable of engaging in π-π stacking interactions.[12][13] In the case of this compound, the packing is dominated by a combination of weak C-H···N and C-H···O hydrogen bonds, forming a complex 3D network. Additionally, offset π-π stacking between antiparallel pyridine rings contributes significantly to the lattice energy.[13]

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl 5-bromopicolinate | C8H8BrNO2 | CID 12686158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. pulstec.net [pulstec.net]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Ethyl 5-Cyanopicolinate in Medicinal Chemistry

An In-depth Technical Guide to Ethyl 5-Cyanopicolinate for Researchers and Drug Development Professionals

This compound (CAS No. 41051-03-0) is a strategically important heterocyclic building block in modern drug discovery. As a substituted pyridine derivative, it belongs to a class of compounds that are prevalent in numerous approved pharmaceuticals and clinical candidates. Its structure is distinguished by a pyridine ring functionalized at the C2 position with an ethyl ester and at the C5 position with a nitrile group. These two functional groups offer orthogonal reactivity, providing medicinal chemists with versatile handles for molecular elaboration. The electron-withdrawing nature of both substituents activates the pyridine ring for certain transformations while also influencing the molecule's overall physicochemical properties. This guide provides an in-depth overview of its commercial availability, a robust and field-tested synthesis protocol, its applications in drug development, and essential safety and handling information.

Physicochemical Properties & Specifications

A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis and process development. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source/Comment |

| CAS Number | 41051-03-0 | |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Appearance | Typically an off-white to yellow solid. | Based on supplier data and general appearance of similar aromatic nitriles. |

| Melting Point | Data not consistently available. | As a solid, a defined melting point is expected. Empirical determination is recommended upon receipt. |

| Boiling Point | Not applicable (solid). Decomposes at high temperatures. | |

| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, and DMF. | Inferred from its structure and typical behavior in synthesis. |

| Storage Conditions | Inert atmosphere, room temperature. | [1] Recommended for long-term stability to prevent hydrolysis of the ester and reaction of the nitrile. |

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. It is crucial to source high-purity material, as impurities can significantly impact the outcome of sensitive downstream reactions, particularly palladium-catalyzed cross-couplings. When procuring this reagent, it is designated for research use only by most vendors.[1][2]

| Supplier | Representative Product Number | Purity/Specification | Notes |

| BLD Pharm | BD232239 | ≥95% | Available from multiple global stock locations.[1] |

| Santa Cruz Biotech | sc-480674 | Not specified | For Research Use Only.[2] |

| LGC Standards | TRC-E794355 | Not specified | May require custom synthesis depending on stock levels. |

| Key Organics | 13197 | >97% | Building block for medicinal chemistry. |

Note: Availability, purity, and pack sizes are subject to change. Always consult the supplier's current catalog and Certificate of Analysis (CoA) before purchase and use.

Synthesis Protocol: Palladium-Catalyzed Cyanation

While various synthetic routes to this compound exist, a highly reliable and scalable approach is the palladium-catalyzed cyanation of its corresponding halo-precursor, Ethyl 5-bromopicolinate. This method is favored for its high functional group tolerance and reproducibility, avoiding the harsh conditions of older methods like the Rosenmund-von Braun reaction.[3] The protocol below is a self-validating system, where reaction progress can be easily monitored by TLC or LC-MS.

Rationale for Method Selection:

-

Precursor Availability: Ethyl 5-bromopicolinate is a commercially available and stable starting material.

-

Catalyst System: Palladium catalysis is a cornerstone of modern organic synthesis. The use of a well-defined catalyst system ensures high efficiency and selectivity.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common choice as it is less acutely toxic and more manageable than alkali metal cyanides.[4] Alternatively, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an even safer, non-toxic cyanide source that has proven effective in many cyanation reactions.[3][5] This protocol utilizes the latter for enhanced safety.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Ethyl 5-bromopicolinate (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).

-

Inerting the Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress should be monitored every 2-4 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the dark mixture into a separatory funnel containing water and ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble palladium and inorganic salts.

-

Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically a dark oil or solid. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Key Applications in Drug Discovery & Medicinal Chemistry

This compound serves as a versatile intermediate for creating libraries of compounds for screening and lead optimization. Its two functional groups can be selectively transformed:

-

The Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles, which are valuable carboxylic acid bioisosteres.

-

The Ester Group: Can be hydrolyzed to the corresponding picolinic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

A notable application is in the synthesis of compounds analogous to Milrinone, a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[1] Research has shown that derivatives of this compound exhibit positive inotropic activity, as well as anti-inflammatory and analgesic properties.

Mechanism of Action Insight: PDE3 Inhibition Pathway

Milrinone and its analogues exert their therapeutic effect by inhibiting the PDE3 enzyme in cardiac and vascular smooth muscle cells.[6][7][8] This inhibition prevents the breakdown of the second messenger cyclic adenosine monophosphate (cAMP).[6][8] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates key downstream targets.[8]

-

In Cardiac Myocytes: PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).[2][7]

-

In Vascular Smooth Muscle: PKA activation leads to the relaxation of muscle cells, causing vasodilation. This reduces both preload and afterload on the heart.[7][8]

The diagram below illustrates this critical signaling pathway.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like ethyl cyanoacetate and other aromatic nitriles allow for a robust assessment of potential hazards.[9][10] The primary concerns are related to the nitrile functionality and general chemical handling.

-

Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Toxicology: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or metabolism. Handle with care to avoid creating dust or aerosols.[9]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from strong acids, bases, and oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its commercial availability and the presence of two versatile, orthogonally reactive functional groups make it an attractive starting point for the synthesis of diverse chemical libraries. The demonstrated utility of its derivatives as pharmacologically active agents, particularly as analogues of established drugs like Milrinone, underscores its potential. By understanding its properties, employing robust synthetic methods like the palladium-catalyzed cyanation protocol detailed here, and adhering to strict safety procedures, researchers can effectively leverage this compound to advance their drug discovery programs.

References

- 1. Milrinone: basic and clinical pharmacology and acute and chronic management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]

- 9. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 10. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 5-cyanopicolinate

Prepared by: Gemini, Senior Application Scientist

Introduction: Ethyl 5-cyanopicolinate (CAS No: 41051-03-0) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its bifunctional nature, incorporating both an ester and a cyano group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards. The presence of a cyanopyridine moiety, in particular, calls for rigorous safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded understanding of why certain precautions are necessary. Due to the limited availability of a comprehensive, publicly accessible SDS for this specific compound, this document synthesizes data from closely related analogs, such as other cyanopyridines and picolinate esters, to construct a robust and cautious safety framework. This approach ensures that all potential risks are considered, empowering the user to handle this compound with the highest degree of safety and confidence.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are inferred from its constituent functional groups. The cyanopyridine core is the main driver of potential toxicity.

Inferred Hazard Classification: Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Cat 4 | ❗ | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2][3] |

| Skin Corrosion/Irritation | Cat 2 | ❗ | Warning | H315: Causes skin irritation.[3][4][5][6] |

| Serious Eye Damage/Eye Irritation | Cat 2 | ❗ | Warning | H319: Causes serious eye irritation.[3][4][5][6] |

| Specific Target Organ Toxicity (Single) | Cat 3 | ❗ | Warning | H335: May cause respiratory irritation.[4][6][7] |

Causality Behind the Hazards:

-

Cyanopyridine Moiety: The toxicity of nitrile-containing compounds, such as cyanopyridines, is a significant concern. While not as acutely toxic as inorganic cyanides, they can metabolize to release cyanide ions, interfering with cellular respiration. Studies on 3-cyanopyridine have shown it can be absorbed through the skin and may cause reversible liver and kidney injuries.[8] Nitrile poisoning symptoms can be similar to those of hydrogen cyanide poisoning.[9] Therefore, preventing all routes of exposure—inhalation, ingestion, and dermal contact—is critical.

-

Picolinate Ester: Esters and pyridine derivatives can act as irritants to the skin, eyes, and respiratory tract.[4][5][6] Prolonged or repeated exposure can lead to dermatitis or other inflammatory responses.[9]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 41051-03-0 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Storage | Inert atmosphere, room temperature. | [1] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls and is supplemented by diligent use of appropriate PPE.

Engineering Controls: The primary line of defense is to handle the chemical in a controlled environment that minimizes the risk of exposure.

-

Chemical Fume Hood: All manipulations of this compound solid, including weighing and transferring, and any reactions involving it, must be performed inside a certified chemical fume hood.[10] This is crucial to prevent the inhalation of fine powders or potential vapors.

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the laboratory.[3][11] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards.[12]

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11][13] A face shield may be required for larger quantities or splash-prone operations. | Protects against eye irritation from airborne particles or splashes.[5][14] Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for tears or holes before each use.[5][13] | Prevents skin irritation and dermal absorption, a known risk for cyanopyridines.[8] Contaminated gloves must be removed and disposed of properly, followed by hand washing. |

| Skin and Body Protection | A full-length laboratory coat with buttoned cuffs. Fire-retardant material is recommended. Closed-toe shoes are mandatory.[13][15] | Protects skin from accidental contact and prevents contamination of personal clothing.[16] |

| Respiratory Protection | Generally not required if work is conducted within a certified fume hood. For emergencies or spill cleanup, a full-face respirator with appropriate cartridges should be used.[11][13] | The fume hood provides primary respiratory protection. A respirator is a backup for uncontrolled release scenarios. |

Section 3: Standard Operating Procedure for Safe Handling

Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to minimize risk at every stage of handling.

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:

-

Pre-Use Preparation: a. Conduct a thorough risk assessment. Review this guide and any available SDS for related compounds. b. Ensure the chemical fume hood is operational and has a current certification sticker. c. Clear the workspace within the hood of any unnecessary items. d. Confirm the path to the nearest eyewash station and safety shower is clear.[11] e. Don all required PPE as detailed in Section 2.

-

Handling and Use (inside fume hood): a. Place a disposable absorbent liner on the floor of the fume hood to contain any minor spills. b. Before opening, allow the container of this compound to equilibrate to the ambient temperature to prevent moisture condensation. c. Carefully open the container and use a spatula to transfer the required amount of solid to a weigh boat. Minimize any generation of dust.[2] d. Promptly and securely close the main container. e. Transfer the weighed material to the reaction vessel. f. Once the transfer is complete, treat the spatula and weigh boat as contaminated.

-

Post-Handling and Cleanup: a. All contaminated disposable items (e.g., weigh boats, liners, gloves) must be placed in a designated, sealed hazardous waste container.[6] b. Decontaminate non-disposable equipment (like the spatula) with an appropriate solvent. Collect the rinse as hazardous waste. c. Wipe down the work surface inside the fume hood. d. Remove PPE in the correct order to avoid self-contamination (gloves first), and dispose of it properly. e. Wash hands and forearms thoroughly with soap and water.[5][7][17]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

Caption: A decision tree for responding to emergencies involving this compound.

First-Aid Measures:

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[18] Seek medical attention if irritation persists.[5]

-

In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][19] Remove contact lenses if it is safe to do so.[5] Get immediate medical attention.

-

If Inhaled: Move the exposed person to fresh air at once.[18][20] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation.[13] Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting.[13][20] Never give anything by mouth to an unconscious person.[13] Rinse the mouth with water and seek immediate medical attention or contact a Poison Control Center.[13][19]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel from the area.[13] Ensure adequate ventilation. Do not touch spilled material unless wearing appropriate full PPE.[21] Avoid generating dust.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[13][17]

-

Methods for Cleanup: For small spills, carefully sweep or scoop up the solid material. For larger spills, cover with a dry, inert absorbent material like sand, earth, or vermiculite.[9] Collect the material and absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.[6][13]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][22]

-

Specific Hazards: Combustion may produce toxic and hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and potentially highly toxic hydrogen cyanide (HCN).[4][22][23]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[4][22]

Section 5: Storage and Disposal

Proper long-term management of the chemical and its associated waste is a critical component of laboratory safety.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][16]

-

The supplier recommends storage under an inert atmosphere.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][21][24]

-

Do not store near food, drink, or animal feed.[16]

Disposal:

-

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13]

-

Do not dispose of the material down the drain or into sewer systems.[13]

-

All disposal practices must be in strict accordance with all applicable federal, state, and local environmental regulations.[5][17]

References

- 1. 41051-03-0|this compound|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. [Evaluation of acute toxic effect of 3-cyanopyridine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. huarongpharma.com [huarongpharma.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. aksci.com [aksci.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. cleanchemlab.com [cleanchemlab.com]

- 22. 3-Cyanopyridine - Safety Data Sheet [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-cyanopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of Ethyl 5-cyanopicolinate

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a cyano group and an ethyl ester on the picolinate scaffold creates a molecule with a unique electronic and steric profile, rendering it a valuable building block in the synthesis of novel therapeutic agents and functional materials. While extensive research may focus on the synthetic utility and biological activity of such compounds, a thorough understanding of their fundamental physical properties, such as melting and boiling points, is paramount for their practical application in a laboratory and industrial setting.

The Scientific Imperative of Melting and Boiling Points

The melting point and boiling point of a chemical compound are not mere physical constants; they are fundamental indicators of a substance's purity and the strength of its intermolecular forces. For drug development professionals, these properties are critical for:

-

Purity Assessment: A sharp and well-defined melting point range is a reliable indicator of a compound's high purity. Conversely, a broad melting range suggests the presence of impurities, which can significantly impact the compound's biological activity and toxicity.

-

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. The characterization of polymorphs is a critical step in drug development, as they can differ in solubility, bioavailability, and stability.

-

Process Development and Scale-up: Knowledge of a compound's boiling point is essential for designing and optimizing purification processes such as distillation. It also informs safe handling and storage procedures by indicating the compound's volatility.

The physical properties of this compound are dictated by its molecular structure. The presence of the polar cyano group and the ester functionality introduces dipole-dipole interactions, while the pyridine ring can participate in π-stacking. These intermolecular forces, along with the molecule's overall size and shape, determine the energy required to transition from the solid to the liquid phase (melting) and from the liquid to the gaseous phase (boiling).

Comparative Analysis with Structurally Related Compounds

To estimate the physical properties of this compound, it is instructive to examine the experimentally determined melting and boiling points of structurally similar ethyl pyridine carboxylates. The position of the ester group and the nature of the substituent on the pyridine ring significantly influence these values.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| Ethyl picolinate |

| 2 | 240-241[1][2] |

| Ethyl nicotinate |

| 8-10 | 223-224 |

| Ethyl isonicotinate |

| 23[3] | 92 @ 8 mmHg[3][4][5] |

Data sourced from publicly available chemical supplier and database information.

The presence of the strongly electron-withdrawing cyano group in this compound is expected to significantly influence its intermolecular interactions compared to the unsubstituted analogs listed above. The cyano group's linear geometry and strong dipole moment can lead to enhanced dipole-dipole interactions and potentially different crystal packing, which would likely result in a higher melting point than its non-cyanated counterparts. The boiling point is also anticipated to be elevated due to the increased polarity and molecular weight.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the melting and boiling points of a novel compound like this compound.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[6]

Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube at a controlled rate. The temperature range over which the solid melts and becomes a clear liquid is observed and recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[7]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Grinding the sample with a mortar and pestle may be necessary.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Measurement:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: The Micro-Capillary Method

For small quantities of a liquid, the micro-capillary method provides an accurate determination of the boiling point.[8][9]

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air inside the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, a continuous stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn back into the capillary when the vapor pressure inside drops below the atmospheric pressure. The temperature at which the liquid re-enters the capillary is the boiling point.[9]

Experimental Protocol:

-

Apparatus Setup:

-

Place a few drops of the liquid into a small test tube.

-

Take a capillary tube and seal one end. Place this sealed capillary, open end down, into the test tube with the liquid.

-

Attach the test tube to a thermometer.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

-

Measurement:

-

Heat the bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the inverted capillary closely. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]

-

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Conclusion

While specific experimental data for the melting and boiling points of this compound are not yet prevalent in the scientific literature, a combination of theoretical understanding and comparative analysis of related compounds provides a strong foundation for estimating these critical physical properties. The detailed experimental protocols provided herein offer a clear and reliable pathway for researchers to determine these values with precision. The accurate characterization of this compound's physical properties is an indispensable step in unlocking its full potential in the realms of drug discovery and materials science.

References

- 1. 2524-52-9 CAS MSDS (Ethyl picolinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl Isonicotinate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 4. Ethyl isonicotinate | 1570-45-2 [chemicalbook.com]

- 5. Ethyl isonicotinate 98 1570-45-2 [sigmaaldrich.com]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. phillysim.org [phillysim.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Theoretical and Computational Guide to the Molecular Orbitals of Ethyl 5-Cyanopicolinate: Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of Ethyl 5-cyanopicolinate, a heterocyclic compound of interest in medicinal chemistry. We delve into the quantum mechanical principles underpinning its electronic structure and offer a detailed, step-by-step protocol for performing Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals, aiming to bridge the gap between computational theory and practical application. By understanding the frontier molecular orbitals (HOMO and LUMO), their energy gap, and electrostatic potential, researchers can gain profound insights into the molecule's reactivity, stability, and potential as a pharmacophore. This document synthesizes established computational methodologies with practical insights, providing a self-validating workflow for robust and reproducible results.

Introduction: The Significance of Electronic Structure in Drug Design